Computed Physicochemical Properties Provide Baseline Differentiation from Core Scaffold but Lack Biological Context
The computed logP (XLogP3-AA = 1.9) and hydrogen-bonding capacity (2 HBD, 5 HBA) differentiate this compound from the unsubstituted pyrimido[1,2-b]indazole core and from analogs bearing ionizable or highly lipophilic tails, suggesting moderate permeability and solubility characteristics. However, no experimental solubility, permeability, or metabolic stability data are available, and no direct comparator measurements exist [1].
| Evidence Dimension | Computed logP and hydrogen-bond donor/acceptor counts vs. pyrimido[1,2-b]indazole core |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9; HBD = 2; HBA = 5; MW = 335.4 g/mol |
| Comparator Or Baseline | Pyrimido[1,2-b]indazole core: no computed values available for direct comparison in the same dataset |
| Quantified Difference | Not calculable; baseline data absent |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 via PubChem |
Why This Matters
These computed values help scientists estimate the compound's drug-likeness and predict oral absorption potential, but without experimental validation or comparator data, they cannot guide selection over close analogs.
- [1] PubChem. (2025). Compound Summary for CID 30864714: 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1050790-68-5. View Source
